Tert-butyl 4-(2-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyrrolidinone moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution on the Piperazine Ring: The piperazine ring is functionalized by reacting with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Coupling of Pyrrolidinone and Piperazine: The final step involves coupling the pyrrolidinone moiety with the functionalized piperazine under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the piperazine nitrogen atoms.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include hydroxylated derivatives or N-oxides.
Reduction: Reduced products may include alcohols or amines.
Substitution: Substituted products can vary depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(2-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate involves its interaction with biological targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate is unique due to the presence of both a pyrrolidinone and a piperazine ring in its structure. This combination allows for a diverse range of biological activities and makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
tert-butyl 4-(2-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)21-13-11-20(12-14-21)16-9-10-22(17(16)23)15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYXTCKTYLRNRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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